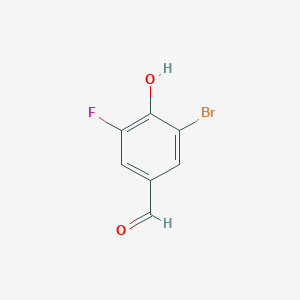

3-Bromo-5-fluoro-4-hydroxybenzaldehyde

Descripción general

Descripción

3-Bromo-5-fluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl functional groups attached to the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-5-fluoro-4-hydroxybenzaldehyde involves the bromination and fluorination of 4-hydroxybenzaldehyde. The process typically includes the following steps:

Bromination: 4-hydroxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-fluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-Bromo-5-fluoro-4-hydroxybenzoic acid.

Reduction: 3-Bromo-5-fluoro-4-hydroxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Bromo-5-fluoro-4-hydroxybenzaldehyde has several applications in scientific research:

Analytical Chemistry: Used as a standard in gas chromatography for the separation and determination of related compounds.

Material Science: Involved in creating novel polymorphs with unique physical properties.

Organic Chemistry and Drug Development: Utilized in the synthesis of bioactive molecules, such as fluorinated 1,5-benzothiazepines and pyrazolines, which have potential therapeutic applications.

Environmental Chemistry: Employed in the preconcentration and detection of trace metals in water samples, aiding in environmental monitoring and pollution assessment.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. The presence of bromine, fluorine, and hydroxyl groups allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways .

Comparación Con Compuestos Similares

Similar Compounds

3-Fluoro-4-hydroxybenzaldehyde: Similar structure but lacks the bromine atom.

3-Bromo-4-hydroxybenzaldehyde: Similar structure but lacks the fluorine atom.

5-Bromo-2-fluorobenzaldehyde: Different substitution pattern on the benzene ring.

Uniqueness

3-Bromo-5-fluoro-4-hydroxybenzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the benzene ring.

Actividad Biológica

3-Bromo-5-fluoro-4-hydroxybenzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in drug discovery, supported by relevant data tables and research findings.

Molecular Characteristics:

- Chemical Formula: C7H5BrF1O2

- Molecular Weight: 221.02 g/mol

- CAS Number: 178546-34-4

Structural Features:

The compound contains a bromine atom at the 3-position and a fluorine atom at the 5-position of the benzaldehyde ring, along with a hydroxyl group at the 4-position. This unique arrangement contributes to its biological activity and reactivity.

Biological Activity

This compound exhibits significant biological activities, which include:

1. Anticancer Activity:

Research indicates that derivatives synthesized from this compound show potent inhibitory effects on various cancer cell lines. For instance, certain curcuminoid analogues derived from it have shown half-maximal inhibitory concentration (IC50) values as low as 0.75 μM against human ovarian cancer cells (A2780) .

2. Anti-inflammatory Properties:

The compound has been reported to exhibit anti-inflammatory activity by inhibiting macrophage migration. This action is crucial in managing inflammatory diseases .

3. Enzyme Inhibition:

Studies have demonstrated that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is relevant in drug metabolism . The inhibition profile suggests potential interactions with other drugs metabolized by this enzyme.

Case Studies

Several studies have highlighted the biological relevance of this compound:

Case Study 1: Anticancer Activity

A study focused on synthesizing hydrazone derivatives from this compound showed that these derivatives possess significant anticancer properties against various cell lines, reinforcing the potential for therapeutic applications in oncology .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that specific derivatives could inhibit macrophage migration, suggesting a mechanism for reducing inflammation in chronic diseases .

Data Table of Biological Activities

Propiedades

IUPAC Name |

3-bromo-5-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLFKQZWBRMALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595694 | |

| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185345-46-4 | |

| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.